5-Bromo-2-(chloromethyl)pyridine hydrochloride
Overview
Description
5-Bromo-2-(chloromethyl)pyridine hydrochloride is a chemical compound with the CAS Number: 936342-91-5. It has a molecular weight of 242.93 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the use of thionyl chloride . The reaction is carried out at room temperature and the yield is approximately 98% .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrClN.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Acyclic Pyridine C-Nucleosides
The synthesis of acyclic pyridine C-nucleosides was explored through a series of reactions starting from bromo-chloromethylpyridine hydrochloride derivatives. These nucleosides were evaluated for their biological activity against tumor cell lines and viruses, although no significant activity was observed. This research highlights the compound's utility in the synthesis of complex organic molecules (Hemel et al., 1994).
Pyridine Hydrochloride in Organic Synthesis
Pyridine hydrochloride, related to the chemical of interest through its pyridine core and use in halogen exchange reactions, has been demonstrated as an efficient reagent for synthesizing chloro compounds from bromo derivatives, particularly in pyridine and quinoline series. This underscores the reagent's versatility in organic synthesis (Mongin et al., 1996).
Spectroscopic and Theoretical Studies
A study on a trifluoromethyl-substituted bromopyridine explored its spectroscopic properties, structural characteristics through DFT, and its biological applications including antimicrobial activities. This illustrates the broader category of bromopyridines' potential in both theoretical chemistry studies and practical applications (Vural & Kara, 2017).
Antitumor Activity of Pyridinesulfonamide Derivatives
Research into the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide has revealed insights into the relationship between molecular structure and biological activity, particularly in terms of antitumor properties and inhibition of PI3Kα kinase. This highlights the compound's relevance in medicinal chemistry and drug design (Zhou et al., 2015).
Hyperbranched Polyelectrolytes
The synthesis of hyperbranched polyelectrolytes from bis(bromomethyl)pyridine hydrobromide showcases the compound's application in materials science, particularly in creating novel polymeric materials with potentially unique properties (Monmoton et al., 2008).
Safety and Hazards
The compound is classified as a danger according to the GHS05 pictogram . Hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, and P501 .
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXPFHGVFYBITC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701213 | |
Record name | 5-Bromo-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936342-91-5 | |
Record name | 5-Bromo-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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